5-Aminoquinoline-3-carboxylic acid
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Overview
Description
5-Aminoquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
The synthesis of quinoline derivatives like 5-Aminoquinoline-3-carboxylic acid involves various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, they undergo nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Physical And Chemical Properties Analysis
The molecular weight of 5-Aminoquinoline-3-carboxylic acid is 188.18 . More specific physical and chemical properties such as melting point, IR spectrum, and NMR data can be found in the referenced papers .Scientific Research Applications
Drug Design and Development
Quinoline is a core template in drug design due to its broad spectrum of bioactivity . It’s an essential heterocyclic compound with versatile applications in industrial and synthetic organic chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Synthesis of Biologically Active Compounds
Quinoline and its analogues play a major role in the synthesis of biologically and pharmaceutically active compounds . Various synthesis protocols have been reported for the construction of this scaffold .
Treatment of Osteoarthritis
Some quinoline derivatives have been synthesized and evaluated for treating osteoarthritis . These compounds are amino-acetamide inhibitors of aggrecanase-2 .
4. Inhibition of Lysozyme and β-glucuronidase Release Certain quinoline derivatives inhibit the release of lysozyme and β-glucuronidase . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects .
Development of Functionalized Quinoline Motifs
Recent advances in chemistry have led to the development of functionalized quinoline motifs . These motifs have substantial efficacies for future drug development .
Exploration of New Biomolecular Quinolines
The medicinal potential of quinoline and its functionalized derivatives opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline derivatives have various applications in medicinal and industrial chemistry. They are essential in several pharmacologically active heterocyclic compounds . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new effective inhibitors of CK2 and other targets is still actual .
properties
IUPAC Name |
5-aminoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMZYFYTXCZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoquinoline-3-carboxylic acid |
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